molecular formula C23H24N4O4 B10991675 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide

Cat. No.: B10991675
M. Wt: 420.5 g/mol
InChI Key: FTWZYZMBIHTCMY-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an ortho-diamine with a suitable diketone under acidic conditions.

    Indole Derivative Preparation: The indole derivative is prepared by reacting an indole with an appropriate alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzodiazepine core with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzodiazepine and indole derivatives with biological targets, such as receptors and enzymes.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The indole moiety may interact with serotonin receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative properties but lacking the indole moiety.

    Indomethacin: An indole derivative used as an anti-inflammatory agent, differing significantly in its mechanism of action.

Uniqueness

The uniqueness of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide lies in its dual structural features, combining the pharmacological properties of both benzodiazepines and indoles. This duality allows for a broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]propanamide

InChI

InChI=1S/C23H24N4O4/c1-31-14-13-27-12-11-15-17(7-4-8-20(15)27)24-21(28)10-9-19-23(30)25-18-6-3-2-5-16(18)22(29)26-19/h2-8,11-12,19H,9-10,13-14H2,1H3,(H,24,28)(H,25,30)(H,26,29)

InChI Key

FTWZYZMBIHTCMY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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